molecular formula C10H10ClNO2 B14301141 N-(Allyloxy)-4-chlorobenzamide CAS No. 113460-59-6

N-(Allyloxy)-4-chlorobenzamide

Cat. No.: B14301141
CAS No.: 113460-59-6
M. Wt: 211.64 g/mol
InChI Key: XTTNZKZAYWTOQF-UHFFFAOYSA-N
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Description

N-(Allyloxy)-4-chlorobenzamide (systematic name: N-[4-(allyloxy)phenyl]-4-chlorobenzamide) is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to an aniline moiety substituted with an allyloxy group at the para position. Its molecular formula is C₁₆H₁₄ClNO₂, with an average molecular mass of 287.74 g/mol and a monoisotopic mass of 287.071306 Da . It is listed under CAS RN 880600-67-9 and ChemSpider ID 4133890, with applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

113460-59-6

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

4-chloro-N-prop-2-enoxybenzamide

InChI

InChI=1S/C10H10ClNO2/c1-2-7-14-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)

InChI Key

XTTNZKZAYWTOQF-UHFFFAOYSA-N

Canonical SMILES

C=CCONC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Allyloxy)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoic acid with allyl alcohol in the presence of a dehydrating agent to form the corresponding ester. This ester is then converted to the amide through a reaction with ammonia or an amine under suitable conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(Allyloxy)-4-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted benzamides, alcohols, amines, and acids, depending on the specific reaction and conditions used.

Scientific Research Applications

N-(Allyloxy)-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(Allyloxy)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The allyloxy group and the chlorine atom play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(Allyloxy)-4-chlorobenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, synthesis methods, physical properties, and biological activities.

Structural and Substituent Comparisons

Compound Name Molecular Formula Substituents Key Features
This compound C₁₆H₁₄ClNO₂ Allyloxy (-O-CH₂-CH=CH₂) at para position on aniline; 4-Cl on benzamide Allyl ether group enables polymerizable or crosslinking applications
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide C₂₀H₁₆ClNO₂ Benzyl and hydroxyl groups at meta positions; 4-Cl on benzamide Enhanced polarity due to -OH; solid (m.p. 191.6–192.8°C)
N-(4-Phenylthiazol-2-yl)-4-chlorobenzamide (5c) C₁₆H₁₂ClN₂OS Thiazole ring with phenyl group; 4-Cl on benzamide Anti-inflammatory activity (carrageenan-induced edema model)
N-(4-Anilinophenyl)-4-chlorobenzamide C₁₉H₁₅ClN₂O Anilino (-NHPh) group at para position Higher molar mass (322.79 g/mol); potential for π-π stacking
N-(5-Acetyl-4-methylthiazol-2-yl)-4-chlorobenzamide C₁₃H₁₂ClN₂O₂S Acetyl and methyl groups on thiazole ring Lab-scale use; discontinued commercial availability

Physical Properties

Compound Melting Point (°C) Solubility (Predicted)
This compound Not reported Low in water; soluble in DMSO, acetone
N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide 191.6–192.8 Moderate in polar aprotic solvents
Z-4b (heterocyclic benzamide) 249 Poor aqueous solubility

Key Differences

  • Reactivity : The allyloxy group in the target compound offers unique reactivity (e.g., thiol-ene reactions) absent in analogues with rigid substituents like benzyl or thiazole.
  • Bioactivity: Thiazole- and benzimidazole-containing derivatives show pronounced biological effects, whereas the target compound’s activity remains unexplored.
  • Thermal Stability : Heterocyclic derivatives (e.g., Z-4b) exhibit higher melting points (>240°C) due to rigid scaffolds .

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